molecular formula C34H32MnN4O4 B15142997 Mn(II) protoporphyrin IX

Mn(II) protoporphyrin IX

Cat. No.: B15142997
M. Wt: 615.6 g/mol
InChI Key: SBXNMKFZHGWYBY-UHFFFAOYSA-L
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Description

Manganese(II) protoporphyrin IX is a metalloporphyrin compound where manganese is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is a naturally occurring organic compound that forms the basis of heme, chlorophyll, and other important biological molecules. The manganese(II) ion replaces the iron(II) ion typically found in heme, resulting in unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese(II) protoporphyrin IX can be synthesized by reacting protoporphyrin IX with a manganese(II) salt, such as manganese(II) chloride, in the presence of a base. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or methanol under an inert atmosphere to prevent oxidation .

Industrial Production Methods

The process may include purification steps such as recrystallization or chromatography to obtain high-purity manganese(II) protoporphyrin IX .

Scientific Research Applications

Manganese protoporphyrin IX [Mn(II)PPIX] is a manganese-containing porphyrin complex with diverse applications, particularly in biological and chemical fields . It is derived from protoporphyrin IX (PPIX), a porphyrin scaffold of heme b, which is a ubiquitous prosthetic group of proteins responsible for oxygen binding, electron transfer, and catalysis . Mn(II)PPIX and its derivatives are used as therapeutic agents, imaging tools, and catalysts . The ability to modify PPIX synthetically allows for tailoring Mn(II)PPIX to meet specific requirements for multiple applications .

Antimicrobial Activity

Mn(III) protoporphyrin IX exhibits antimicrobial activity against several pathogenic microorganisms, including Staphylococcus aureus, Mycobacterium abscessus, and Haemophilus influenzae . This activity is likely due to reduced uptake of heme or adverse properties of the non-native metalloporphyrins .

MRI Contrast Agent

Mn PP can potentially be used as an MRI contrast agent . In vitro data indicate that manganese protoporphyrin IX (Mn PP) maintains strong paramagnetic properties . Limited in vivo studies suggest that Mn PP causes a marked reduction of T1 in the liver, with less pronounced effects on other body tissues .

Myoglobin Research

Mn protoporphyrin IX (MnPPIX) reconstituted heme-containing metalloproteins have been extensively studied, including myoglobin . These studies provide insights into the relationship between the intrinsic electronic structures and the redox reactivities . MnPPIX reconstituted myoglobin (L29H/F43H) can catalyze the epoxidation of the C=C bond (styrene) with Oxone .

HmuY Haemophore Binding

Mechanism of Action

The mechanism of action of manganese(II) protoporphyrin IX involves its ability to undergo redox reactions, which allows it to participate in various catalytic processes. The manganese center can cycle between different oxidation states, facilitating electron transfer reactions. In biological systems, it can mimic the activity of manganese-containing enzymes, interacting with molecular targets and pathways involved in oxidative stress and cellular signaling .

Properties

Molecular Formula

C34H32MnN4O4

Molecular Weight

615.6 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;manganese(2+)

InChI

InChI=1S/C34H34N4O4.Mn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

SBXNMKFZHGWYBY-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Mn+2]

Origin of Product

United States

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